molecular formula C23H20ClN3O2S B2465598 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901234-02-4

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2465598
CAS No.: 901234-02-4
M. Wt: 437.94
InChI Key: HQTBBZJHPWXMDQ-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a substituted imidazole derivative featuring a sulfanyl (-S-) bridge at the 4-position of the imidazole core. The imidazole ring is substituted at positions 2 and 5 with a 4-chlorophenyl and 4-methylphenyl group, respectively. The sulfanyl group connects to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group. The compound’s design combines aromatic and heterocyclic elements, which are common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-15-4-6-16(7-5-15)21-23(27-22(26-21)17-8-10-18(24)11-9-17)30-14-20(28)25-13-19-3-2-12-29-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTBBZJHPWXMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The sulfanyl group is then added, and the final step involves the attachment of the furan ring and the acetamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to ensure high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. The mechanisms underlying these effects include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., p53, PUMA) while downregulating anti-apoptotic genes (e.g., Bcl-2) .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound results in cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .

Research Findings

A series of studies have quantitatively assessed the cytotoxicity of this compound compared to standard anticancer drugs:

Compound NameIC50 (µM)
2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide0.18
Staurosporine5.07
5-Fluorouracil5.18

These results indicate that the compound exhibits superior cytotoxicity compared to established chemotherapeutic agents .

Study on Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .

Study on Colon Cancer Cells

Another investigation focused on HCT-116 colon cancer cells, where the compound demonstrated potent anti-proliferative effects and induced apoptosis through ROS generation .

Mechanism of Action

The mechanism by which 2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(1-Methyl-5-Phenyl-1H-Imidazol-2-yl)Sulfanyl]Acetamide (RN: 338426-25-8)

  • Structure : Shares the sulfanyl-acetamide backbone but differs in imidazole substituents (1-methyl and 5-phenyl groups vs. the target’s 2-(4-chlorophenyl) and 5-(4-methylphenyl)). The acetamide is linked to a 4-chlorophenyl group instead of a furan-2-ylmethyl.
  • Implications : The 1-methyl group may enhance metabolic stability, while the 5-phenyl substitution could influence lipophilicity. The absence of a furan heterocycle might reduce π-π stacking interactions in biological targets .

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide Dihydrate

  • Structure : Features a sulfinyl (-SO-) group (chiral at sulfur) instead of sulfanyl, a 4-fluorophenyl substituent, and a pyridyl-acetamide group.
  • Implications : The sulfoxide’s chirality introduces enantiomeric complexity, which can lead to differences in pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics. The pyridyl group may enhance hydrogen-bonding interactions with target proteins, as seen in p38 MAP kinase inhibitors .

Cyazofamid (4-Chloro-2-Cyano-N,N-Dimethyl-5-p-Tolylimidazole-1-Sulfonamide)

  • Structure: Contains a sulfonamide (-SO₂-NR₂) group, a cyano substituent, and a p-tolyl group.
  • The absence of an acetamide chain distinguishes its mechanism from the target compound .

Table 1: Comparative Analysis of Structural Features

Compound Name Imidazole Substituents Sulfur Oxidation State Amide Group Biological Notes
Target Compound 2-(4-ClPh), 5-(4-MePh) Sulfanyl (-S-) Furan-2-ylmethyl Unknown; structural similarity to kinase inhibitors
RN: 338426-25-8 1-Me, 5-Ph Sulfanyl (-S-) 4-ClPh Potential kinase inhibitor scaffold
N-{4-[4-(4-FPh)-1-Me-2-(R-SO)-1H-Imidazol-5-yl]-2-Pyridyl}Acetamide 4-FPh, 1-Me Sulfinyl (-SO-) Pyridyl MAP kinase inhibitor; enantiomer-specific activity
Cyazofamid 4-Cl, 5-p-tolyl Sulfonamide (-SO₂-NR₂) N/A (sulfonamide) Fungicidal activity

Sulfur Group Variations

  • Sulfanyl (-S-) : Present in the target compound and RN: 338426-25-6. Offers moderate electron-withdrawing effects and metabolic stability.
  • Sulfinyl (-SO-) : Introduces chirality (e.g., in compound), which can lead to enantioselective biological activity .
  • Sulfonamide (-SO₂-NR₂) : Enhances binding to enzymes (e.g., cyazofamid’s antifungal action) but may reduce cell permeability due to higher polarity .

Aromatic and Heterocyclic Substituents

  • Furan vs. Pyridine : The target’s furan-2-ylmethyl group may engage in hydrophobic interactions, while the pyridyl group in ’s compound facilitates hydrogen bonding.
  • Halogenated Phenyl Groups : The 4-chlorophenyl (target) and 4-fluorophenyl () substituents influence electron density and steric bulk, affecting target binding .

Biological Activity

2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide, a compound with the molecular formula C25H19ClN3OS, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including anticancer and antimicrobial activities, and to present relevant case studies and research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a furan moiety, and a chlorophenyl group, which are known for their biological significance. The molecular weight is approximately 501.95 g/mol, and it typically exhibits a purity of around 95% in research applications .

Anticancer Activity

Research indicates that similar imidazole derivatives exhibit significant anticancer properties. For instance, compounds containing imidazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study on related imidazole compounds reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer types, suggesting that structural modifications can enhance cytotoxicity .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
Compound CU251<10

The presence of electron-donating groups such as methyl on the phenyl ring has been correlated with increased activity against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been studied. Similar compounds with imidazole scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions exhibited comparable activity to established antibiotics like norfloxacin .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus0.5 µg/mL
Compound EEscherichia coli1 µg/mL

Case Study 1: In Vitro Evaluation

A recent study evaluated the in vitro effects of imidazole derivatives on human cancer cell lines. The study found that compounds similar to the target compound inhibited cell growth significantly, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that modifications on the phenyl rings significantly affected biological activity. For example, the introduction of halogen substituents enhanced both anticancer and antimicrobial activities due to increased lipophilicity and interaction potential with biological targets .

The proposed mechanisms for the biological activities of this class of compounds include:

  • Inhibition of Enzymatic Activity: Many imidazole derivatives act as inhibitors of key enzymes involved in cancer progression.
  • Disruption of Cellular Processes: These compounds may interfere with DNA synthesis or repair mechanisms in cancer cells.
  • Antimicrobial Mechanisms: Similar compounds have been shown to disrupt bacterial cell wall synthesis or function through interactions with bacterial enzymes.

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